molecular formula C8H12N2O3 B11910939 (S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one

(S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one

Katalognummer: B11910939
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: NTRXRBLGWOSIMH-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one is a spirocyclic heterocycle featuring a dioxolane ring fused to a pyrroloimidazolone scaffold. Its stereochemistry (S-configuration) and spiro architecture likely influence its physicochemical properties, such as solubility, stability, and reactivity.

Eigenschaften

Molekularformel

C8H12N2O3

Molekulargewicht

184.19 g/mol

IUPAC-Name

(7'aS)-spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one

InChI

InChI=1S/C8H12N2O3/c11-7-9-4-6-3-8(5-10(6)7)12-1-2-13-8/h6H,1-5H2,(H,9,11)/t6-/m0/s1

InChI-Schlüssel

NTRXRBLGWOSIMH-LURJTMIESA-N

Isomerische SMILES

C1COC2(O1)C[C@H]3CNC(=O)N3C2

Kanonische SMILES

C1COC2(O1)CC3CNC(=O)N3C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of (S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-C]imidazole core, followed by the introduction of the dioxolane ring. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

(S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

(S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

a. Spirocyclic Pyrroloimidazole Derivatives
  • (7a′S)-2-Pentyltetrahydrospiro[cyclopentane-1,3′-pyrrolo[1,2-c]imidazol]-1′(2′H)-one (7a–d): This compound shares the spiro-pyrroloimidazole core but substitutes the dioxolane ring with a cyclopentane moiety. The pentyl substituent at position 2 enhances lipophilicity, as evidenced by its synthesis via reactions involving triethylamine (TEA) and (±)-1 in methanol .
  • 5-Oxo-1,7-diaryl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-aminium 2,2,2-trifluoroacetates (9b,c,g) :
    These derivatives lack the spiro system but retain the pyrroloimidazolone core. The presence of aryl groups and trifluoroacetate counterions impacts solubility and crystallinity, as shown by their isolation as colorless solids with a melting point of 222–224°C .
b. Tetrahydroimidazo[1,2-a]pyridine Derivatives
  • Its nitro and cyano substituents contribute to a high melting point (243–245°C) and moderate synthetic yield (51%) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield Key Substituents/Features
(S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one Not reported Not reported Not reported Dioxolane spiro ring, (S)-configuration
(7a′S)-2-Pentyltetrahydrospiro[cyclopentane-1,3′-pyrrolo[1,2-c]imidazol]-1′(2′H)-one ~300 (estimated) Not reported Not quantified Cyclopentane spiro ring, pentyl group
5-Oxo-1,7-diaryl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-aminium salts ~400–450 222–224 52% Aryl groups, trifluoroacetate counterion
Tetrahydroimidazo[1,2-a]pyridine derivative (1l) 571.56 243–245 51% Nitrophenyl, cyano, ester groups

Notes:

  • The dioxolane ring in the target compound may enhance solubility in polar solvents compared to cyclopentane-containing analogs .
  • Aryl and nitro substituents in related compounds increase melting points due to enhanced intermolecular interactions .

Spectroscopic and Analytical Data

  • NMR Trends :
    • Pyrroloimidazole derivatives exhibit characteristic NH3+ signals (δ = 8.54 ppm in DMSO-d6) and aromatic proton resonances (δ = 7.16–7.29 ppm) .
    • Spiro compounds like 7a–d show distinct ABX splitting patterns in ¹H NMR due to restricted rotation in the spiro system .
  • Mass Spectrometry :
    High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas, with deviations <3 ppm in analogs .

Reactivity and Stability

  • The dioxolane ring in the target compound may confer hydrolytic stability compared to ester-containing analogs (e.g., 1l ), which are prone to hydrolysis under acidic conditions .
  • Spiro systems like 7a–d exhibit unique reactivity, such as resistance to reduction, as seen in unexpected cyclization products during zinc/acetic acid reactions .

Biologische Aktivität

(S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex spirocyclic structure that contributes to its biological activity. The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Antitumor Activity

Recent studies have indicated that (S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one exhibits promising antitumor properties. For instance, a study demonstrated that derivatives of similar spiro compounds significantly inhibited the growth of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of key survival signals such as PARP-1 .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA Repair Enzymes : The compound may inhibit PARP-1, a crucial enzyme in DNA repair pathways. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .
  • Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in tumor cells .

Study 1: Antitumor Efficacy in A549 Cells

A recent investigation assessed the effects of (S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one on A549 lung cancer cells. The results indicated:

  • IC50 Value : The compound exhibited an IC50 value of approximately 1.95 µM.
  • Mechanism : Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Study 2: Pharmacokinetic Properties

Pharmacokinetic studies demonstrated favorable absorption and distribution characteristics for (S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one:

ParameterValue
Bioavailability Score0.55
Plasma Protein Binding78.1%
Acute Oral ToxicityLow (< 3)

These findings suggest that the compound has a suitable profile for further development as an antitumor agent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.